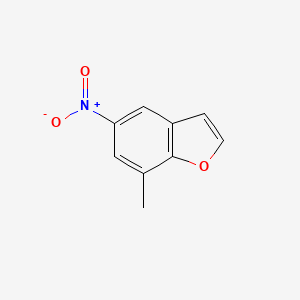

7-Methyl-5-nitrobenzofuran

Description

Contextualization within the Field of Substituted Benzofurans

7-Methyl-5-nitrobenzofuran is a distinct chemical entity belonging to the extensive class of substituted benzofurans. These compounds are characterized by a core benzofuran (B130515) structure, which is a heterocyclic and polycyclic scaffold. wikipedia.org The defining feature of substituted benzofurans is the attachment of various functional groups to this central ring system. In the case of this compound, a methyl group (-CH₃) is positioned at the 7th carbon and a nitro group (-NO₂) is at the 5th carbon of the benzofuran ring. This specific arrangement of substituents imparts unique chemical and physical properties to the molecule, distinguishing it from other isomers and derivatives.

The properties and reactivity of substituted benzofurans are significantly influenced by the nature and position of their substituents. ontosight.ai For instance, the nitro group in this compound is an electron-withdrawing group, which can affect the electron density distribution across the benzofuran ring system. This, in turn, influences its reactivity in various chemical reactions. The methyl group, being a weak electron-donating group, further modulates these electronic effects. The study of such substituted benzofurans is a vibrant area of organic chemistry, driven by their potential applications in diverse fields.

Significance of Benzofuran Scaffolds in Modern Organic Chemistry

The benzofuran scaffold is a fundamental structural motif found in a wide array of biologically active natural products and synthetic compounds. nih.govscienceopen.com Its prevalence underscores its importance as a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. nih.govscienceopen.com This wide range of biological activities has spurred considerable interest in the development of novel synthetic methods for accessing functionalized benzofuran derivatives. nih.govacs.org

The versatility of the benzofuran core allows for the synthesis of a diverse library of compounds through various substitution patterns. wikipedia.org Chemists can strategically introduce different functional groups onto the benzofuran ring to fine-tune the molecule's properties and biological activity. This modular approach is a cornerstone of modern drug design and development. The investigation into new catalytic strategies for benzofuran synthesis continues to be an active area of research, aiming for more efficient and environmentally friendly methods. acs.org

Overview of Key Academic Research Domains for Nitrobenzofuran Derivatives

Nitrobenzofuran derivatives, including compounds like this compound, are the subject of focused academic and industrial research due to their interesting chemical and biological profiles. The presence of the nitro group often imparts specific biological activities, making these compounds attractive for investigation in several key domains.

One of the primary research areas for nitrobenzofuran derivatives is medicinal chemistry . Studies have explored their potential as:

Anticancer agents : Certain nitrobenzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net

Antimicrobial agents : The antimicrobial properties of nitrobenzofurans have been investigated, with some derivatives showing activity against bacteria and fungi. dergipark.org.trdergipark.org.tr For example, a series of aryl (5-nitrobenzofuran-2-yl)ketones and their oximes were synthesized and showed promising anticandidal activity. dergipark.org.trdergipark.org.tr

Enzyme inhibitors : The benzofuran scaffold is a component of molecules that can act as enzyme inhibitors. orgsyn.org For instance, some derivatives have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. wiley.com

Another significant research domain is materials science . Nitroaromatic compounds, in general, are known precursors for the development of conductive polymers and other functional materials. The electronic properties conferred by the nitro group make nitrobenzofurans potential building blocks for novel organic materials.

The synthesis of these derivatives is also a key research focus. For example, the synthesis of (5-methyl-7-nitrobenzofuran-2-yl)methanol has been reported, providing a starting point for further chemical modifications. derpharmachemica.com The table below summarizes some research findings on nitrobenzofuran derivatives.

| Derivative Type | Research Focus | Key Findings |

| 6-Nitrobenzofuran-2-carbohydrazide Schiff bases | Cytotoxic and antioxidant activity | Showed significant cytotoxic and antioxidant potential. researchgate.net |

| Aryl (5-nitrobenzofuran-2-yl)ketones and ketoximes | Anticandidal activity | Compound with a methoxy (B1213986) group on the phenyl ring showed high activity against Candida albicans and Candida glabrata. dergipark.org.trdergipark.org.tr |

| 5-Nitrobenzofuran-3-yl hydrazine (B178648) derivatives | Antibacterial activity | In silico studies suggest potential as antibacterial agents. africanjournalofbiomedicalresearch.comcuestionesdefisioterapia.com |

| 2-n-Butyl-5-nitrobenzofuran derivatives | Synthesis of key intermediates | A practical synthesis was developed for a key intermediate of the antiarrhythmic drug dronedarone. ias.ac.ingoogle.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

7-methyl-5-nitro-1-benzofuran |

InChI |

InChI=1S/C9H7NO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3 |

InChI Key |

WHDMFHNBWAFFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 5 Nitrobenzofuran and Analogues

Conventional and Established Synthetic Routes

Multi-step Reaction Sequences for Benzofuran (B130515) Core Construction

The construction of the benzofuran core is the foundational element in the synthesis of 7-Methyl-5-nitrobenzofuran. Multi-step sequences are often required to assemble this heterocyclic system with the desired substitution pattern. A common conceptual approach begins with a readily available substituted phenol (B47542), such as m-cresol, which provides the methyl group and the benzene (B151609) portion of the final molecule.

A representative, though generalized, multi-step sequence could involve:

Protection of the phenolic hydroxyl group: To prevent unwanted side reactions in subsequent steps.

Ring functionalization: Introduction of other necessary groups onto the benzene ring, such as a halogen at a position that will later facilitate cyclization.

Nitration: Introduction of the nitro group at the desired position via electrophilic aromatic substitution, typically using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents (the methyl group and the protected hydroxyl group) are crucial for achieving the correct regiochemistry.

Side-chain introduction: Attaching a two-carbon unit that will ultimately form the furan (B31954) ring.

Cyclization and Deprotection: An intramolecular reaction to form the furan ring, followed by the removal of the protecting group from the phenolic oxygen to yield the benzofuran derivative.

This strategic approach allows for the methodical construction of complex benzofuran derivatives by building upon simpler, commercially available starting materials.

Intramolecular Cyclization Strategies for Ring Formation

Intramolecular cyclization is a key strategy for the efficient formation of the furan ring in benzofuran synthesis. Modern catalytic systems have enabled powerful one-pot procedures that combine multiple steps. A prominent example is the tandem Sonogashira cross-coupling and in-situ cycloisomerization.

This methodology has been successfully applied to the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans, which are structural analogues of this compound. uj.ac.za The process begins with a substituted 2-halophenol, in this case, a 2-hydroxy-3-iodo-5-nitroacetophenone, which is coupled with a terminal acetylene. uj.ac.zaresearchgate.net The reaction is catalyzed by a palladium-copper system. Following the coupling, the resulting alkynylated intermediate undergoes an in-situ Cacchi-type cycloisomerization to form the benzofuran ring without the need to isolate the intermediate. uj.ac.zaresearchgate.net

To adapt this method for this compound, one would start with a correspondingly substituted phenol, such as 2-iodo-3-methyl-5-nitrophenol.

Table 1: Representative Conditions for Sonogashira Coupling and Cycloisomerization

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1-(2-hydroxy-3-iodo-5-nitrophenyl)ethanone | uj.ac.za |

| Catalyst System | Pd(PPh₃)₂Cl₂ and CuI | uj.ac.za |

| Base | Cs₂CO₃ | uj.ac.za |

| Solvent | 2:1 THF-EtOH (v/v) | uj.ac.za |

| Temperature | 80 °C | uj.ac.za |

| Atmosphere | Argon | uj.ac.za |

This strategy offers an efficient route to highly functionalized benzofurans by forming two new bonds in a single synthetic operation.

Cyclo-dehydration Reactions for Nitrobenzofuran Synthesis

Cyclo-dehydration reactions provide a direct method for forming the furan ring by eliminating a molecule of water from a suitable precursor. A common application of this strategy is the acid-catalyzed cyclization of α-phenoxy ketones. This method is effective for preparing 3-substituted or 2,3-disubstituted benzofurans. researchgate.net

The synthesis begins with the preparation of an α-phenoxy ketone, which is typically achieved by the reaction of a phenol with an α-bromo ketone. For the synthesis of a this compound analogue, one could start with 3-methyl-5-nitrophenol. This phenol would be reacted with an appropriate α-bromo ketone. The resulting α-(3-methyl-5-nitrophenoxy) ketone is then treated with a strong dehydrating agent, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which promotes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the benzofuran ring. researchgate.net The efficiency of the reaction is attributed to the high reactivity and fluidity of Eaton's reagent. researchgate.net

Condensation and Alkylation Approaches in Benzofuran Synthesis

Condensation and alkylation reactions are classic strategies for assembling the benzofuran skeleton. These methods typically involve the formation of carbon-carbon and carbon-oxygen bonds through the reaction of phenols with various reagents.

One such approach involves the reaction of a substituted phenol with an α-haloketone, which can be seen as an initial O-alkylation followed by an intramolecular condensation reaction to close the furan ring. Another classic method is the Perkin rearrangement, which involves the reaction of a phenolic compound with an α-haloacetate in the presence of a base.

These methods often require carefully chosen starting materials to ensure the correct placement of substituents on the final benzofuran product. For this compound, the synthesis would necessitate a phenol precursor already containing the methyl and nitro groups in the correct relative positions, such as 4-methyl-2-nitrophenol (B89549) or a related isomer, which would then be reacted with a suitable two-carbon building block under condensation or alkylation conditions.

Introduction of Nitro Group via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic primary amine into a wide range of functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com While classically used for introducing halides or cyano groups, variations of this reaction can be used to introduce a nitro group. wikipedia.orgbyjus.com This method is particularly useful when direct nitration of the benzofuran ring is not feasible due to issues with regioselectivity or substrate stability.

The process would begin with a 5-amino-7-methylbenzofuran precursor. The key steps are:

Diazotization: The primary amino group on the benzofuran ring is converted into a diazonium salt (Ar-N₂⁺) by treating it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). nih.gov

Displacement: The resulting diazonium salt is then treated with a solution of sodium nitrite (NaNO₂) in the presence of a copper(I) catalyst. nih.gov In this step, the diazonium group (-N₂⁺), which is an excellent leaving group, is replaced by a nitro group (-NO₂), yielding this compound. wikipedia.org

This two-step sequence provides a reliable method for introducing a nitro group onto a specific position of the benzofuran ring, starting from the corresponding amine. byjus.comnih.gov

Hofmann Rearrangement for Aminobenzofuran Precursors

The Hofmann rearrangement is a chemical reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction is a key method for synthesizing the 5-amino-7-methylbenzofuran precursor required for the Sandmeyer reaction described above.

The synthesis of the aminobenzofuran precursor would proceed as follows:

Amide Formation: The starting material would be 7-methylbenzofuran-5-carboxylic acid. This carboxylic acid is first converted to its more reactive acid chloride or ester derivative, which is then reacted with ammonia (B1221849) to form 7-methylbenzofuran-5-carboxamide.

Rearrangement: The primary amide is then treated with bromine (Br₂) and a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com This treatment initiates a sequence of steps wherein the amide is converted to an N-bromoamide intermediate. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the migration of the benzofuran group from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the carbonyl carbon as carbon dioxide. wikipedia.orgchemistrysteps.com

The final product of this sequence is 5-amino-7-methylbenzofuran, which has one less carbon atom than the starting carboxamide and is ready for subsequent functionalization via the Sandmeyer reaction. wikipedia.org

Innovative and Catalytic Synthetic Strategies

Modern organic synthesis has increasingly moved towards catalytic methods to construct complex molecular architectures like that of this compound. These strategies offer significant advantages over classical methods in terms of efficiency, atom economy, and milder reaction conditions. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of substituted benzofurans.

Transition Metal-Catalyzed Methodologies

Transition metals, with their versatile electronic properties, are exceptional catalysts for a wide array of organic transformations, including the formation of the benzofuran ring system. Key to these methodologies is the ability of the metal center to activate substrates and facilitate bond-forming reactions that would otherwise be challenging. The synthesis of this compound can be envisioned through several transition metal-catalyzed pathways, typically starting from a suitably substituted phenol, such as 2-methyl-4-nitrophenol (B1582141), and a two-carbon synthon.

Copper catalysis has proven to be a robust and cost-effective approach for the synthesis of benzofurans. One notable strategy involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. In a hypothetical synthesis of a 7-methyl-5-nitro-substituted analogue, a corresponding 2-fluoro-3-methyl-5-nitrophenylacetylene could serve as the starting material. The key steps in this process involve the hydration of the alkyne and a subsequent intramolecular annulation, where the fluorine atom is displaced by the in situ generated nucleophile. This method is valued for its efficiency and the use of readily available copper salts. rsc.orgnih.gov

Another versatile copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes. rsc.orgsemanticscholar.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. For the synthesis of this compound, 2-methyl-4-nitrophenol could be reacted with an appropriate alkyne in the presence of a copper catalyst and molecular oxygen as the oxidant. The reaction proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization to form the benzofuran core.

| Starting Material | Alkyne Partner | Catalyst System | Key Features |

| 2-methyl-4-nitrophenol | Terminal or Internal Alkyne | Cu(I) or Cu(II) salt, O2 (air) | One-pot procedure, regioselective, utilizes molecular oxygen as a green oxidant. |

| 2-fluoro-3-methyl-5-nitrophenylacetylene | Water | CuI, Base (e.g., KOH) | Domino hydration/annulation process, good functional group tolerance. |

Palladium catalysis stands as a cornerstone of modern organic synthesis, offering a plethora of methods for C-C and C-O bond formation. The synthesis of benzofurans, including this compound, can be efficiently achieved through various palladium-catalyzed reactions.

Sonogashira Coupling: A prominent strategy involves a domino Sonogashira coupling followed by a cyclization reaction. nih.gov This approach typically starts with a 2-halophenol, which is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For the synthesis of this compound, a plausible starting material would be 2-halo-3-methyl-5-nitrophenol. The initial Sonogashira coupling would introduce the alkyne moiety at the 2-position, which then undergoes an intramolecular cyclization to form the furan ring. This method is highly versatile and tolerates a wide range of functional groups. nih.govacs.org

Oxidative Annulation: Palladium-catalyzed oxidative annulation provides a direct route to benzofurans from phenols and unactivated internal alkynes. nih.gov In this approach, a C-H bond of the phenol is activated and undergoes annulation with the alkyne. To synthesize this compound, 2-methyl-4-nitrophenol could be reacted with an internal alkyne in the presence of a palladium(II) catalyst and an oxidant. This method is atom-economical as it avoids the pre-functionalization of the phenol starting material.

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Sonogashira Coupling/Cyclization | 2-halo-3-methyl-5-nitrophenol, Terminal alkyne | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst, Base | Domino process, high functional group tolerance, mild reaction conditions. |

| Oxidative Annulation | 2-methyl-4-nitrophenol, Internal alkyne | Pd(II) catalyst (e.g., Pd(OAc)2), Oxidant | C-H activation approach, atom-economical, direct synthesis. |

Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis. Iron(III) chloride has been effectively used to mediate the intramolecular cyclization of electron-rich α-aryl ketones to form benzofurans. researchgate.netsemanticscholar.orgrsc.org This method relies on the oxidative formation of a C-O bond. To apply this to the synthesis of a 7-methyl-5-nitro analogue, one would require a precursor such as an α-(2-hydroxy-3-methyl-5-nitrophenyl)ketone. The electron-donating methyl group and the electron-withdrawing nitro group would influence the reactivity of the aromatic ring towards the iron-mediated oxidative cyclization. The reaction is typically straightforward and utilizes an inexpensive and abundant metal salt. researchgate.netsemanticscholar.org

| Starting Material | Reagent | Key Transformation | Advantages |

| α-(2-hydroxy-3-methyl-5-nitrophenyl)ketone | FeCl3 | Intramolecular Oxidative C–O Bond Formation | Use of an inexpensive and earth-abundant metal, straightforward procedure. |

Rhodium catalysis has enabled the development of sophisticated and highly selective methods for the synthesis of complex organic molecules. In the context of benzofuran synthesis, rhodium catalysts are particularly effective in C-H activation and annulation reactions. A rhodium(III)-catalyzed approach could be employed for the synthesis of this compound from a substituted phenol and an alkyne. nih.gov These reactions often proceed via a C-H activation mechanism, where a directing group on the phenol substrate guides the rhodium catalyst to activate a specific C-H bond for subsequent annulation with the alkyne. The presence of both methyl and nitro groups on the phenol ring would present a unique electronic and steric environment, influencing the regioselectivity of the C-H activation step. Rhodium-catalyzed reactions are known for their high efficiency and functional group tolerance, making them suitable for the synthesis of highly functionalized benzofurans.

| Starting Material | Reagent | Catalyst System | Key Features |

| Substituted Phenol (e.g., with a directing group) | Alkyne | Rh(III) catalyst (e.g., [RhCp*Cl2]2) | C-H activation strategy, high regioselectivity, good functional group tolerance. |

Organocatalytic Approaches

In addition to metal-catalyzed methods, organocatalysis has emerged as a powerful paradigm in organic synthesis, offering metal-free alternatives that often proceed under mild conditions with high stereoselectivity. While the synthesis of the specific achiral target this compound does not require enantioselective catalysis, organocatalytic methods can be valuable for the construction of the benzofuran core. For instance, an organocatalytic approach could involve the reaction of a substituted quinone with a suitable pronucleophile, catalyzed by a chiral organocatalyst, leading to a dihydrobenzofuran intermediate that can be subsequently aromatized. The development of organocatalytic methods for the synthesis of nitro-substituted benzofurans is an active area of research, promising greener and more sustainable synthetic routes.

N-Heterocyclic Carbene (NHC) Catalysis in Dearomative Transformations

N-Heterocyclic Carbenes (NHCs) have become powerful organocatalysts for a wide range of organic transformations, including the synthesis of benzofuran derivatives. d-nb.infonih.gov NHC catalysis often involves the "umpolung" or polarity reversal of functional groups, enabling unique bond formations. nih.govsemanticscholar.org One key application is in the Benzoin reaction, which creates α-hydroxy ketones, valuable intermediates in heterocyclic synthesis. d-nb.infonih.gov

In the context of benzofuran synthesis, NHCs can catalyze cascade reactions to form functionalized benzofuranones. For example, an NHC/base-catalyzed cascade can proceed through an intramolecular hydroacylation of an unactivated alkyne, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement to yield the benzofuranone core. nih.gov These dearomative transformations break the aromaticity of a starting material to construct complex, three-dimensional molecules. researchgate.net

Table 1: Examples of NHC-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst Type | Key Transformation | Application |

|---|---|---|---|

| Benzoin Condensation | Thiazolium or Triazolium-derived NHCs | Aldehyde dimerization | Synthesis of α-hydroxy ketone precursors d-nb.infonih.gov |

| Stetter Reaction | NHC | Conjugate addition of an aldehyde | C-C bond formation nih.gov |

Cinchona Alkaloid-Derived Catalysis for Asymmetric Synthesis

Cinchona alkaloids, naturally occurring compounds, and their derivatives are highly effective catalysts in asymmetric synthesis, prized for their commercial availability and low cost. rsc.org These molecules are particularly useful as phase-transfer catalysts and primary amine catalysts, enabling the creation of chiral molecules with high enantiopurity. rsc.orgrsc.org

In the synthesis of complex heterocyclic molecules, Cinchona alkaloid derivatives can be used to control the stereochemistry of key bond-forming reactions. researchgate.net For example, they are employed in asymmetric additions to carbon-oxygen and carbon-nitrogen double bonds, as well as in Michael additions and cycloadditions. dovepress.com While direct application to this compound is not extensively documented, these catalysts are crucial for producing chiral analogues of benzofuran, where specific stereoisomers are required for biological activity. Modified Cinchona alkaloids bearing urea, thiourea, or hydroxyl groups at the C9 position have been successfully used in a variety of enantioselective syntheses. dovepress.com

Organic Superbase-Promoted Intramolecular Cyclization

The formation of the furan ring in benzofurans can be efficiently achieved through intramolecular cyclization. Organic superbases, such as the phosphazene P4-tBu, have been shown to be effective catalysts for this transformation, particularly for the cyclization of o-alkynylphenyl ethers. nih.govrsc.org This method allows for the synthesis of 2,3-disubstituted benzofurans under mild, metal-free conditions. rsc.org

The mechanism involves the superbase promoting a C-C bond-forming cyclization, which is an alternative to the more common C-O bond formation pathways. rsc.org Another powerful, transition-metal-free approach involves the use of potassium t-butoxide to promote the intramolecular cyclization of o-bromobenzylketones, which provides a facile route to substituted benzofurans. researchgate.net

Table 2: Base-Promoted Intramolecular Cyclization for Benzofuran Synthesis

| Starting Material | Base/Catalyst | Key Feature | Ref |

|---|---|---|---|

| o-Alkynylphenyl ethers | Phosphazene P4-tBu | Metal-free, C-C bond formation | nih.govrsc.org |

| o-Bromobenzylketones | Potassium t-butoxide | Transition-metal-free | researchgate.net |

Catalyst-Free Reaction Protocols

While catalysis is central to many modern synthetic methods, catalyst-free protocols offer advantages in terms of cost, simplicity, and reduced contamination of the final product. For the synthesis of dihydrobenzofuran scaffolds, a non-catalytic approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylide in CH₂Cl₂ to afford high yields of the desired products. nih.gov Another catalyst-free method involves reacting specific derivatives with substituted anilines to produce benzofurans in remarkable yields of 80-90%. nih.gov These methods highlight the potential for forming the benzofuran ring system through carefully chosen reactants that can undergo spontaneous or thermally induced cyclization.

Cascade and One-Pot Synthetic Protocols for Benzofuran Derivatives

Cascade and one-pot reactions are highly efficient synthetic strategies that minimize purification steps, save time, and reduce waste. nih.gov These protocols are widely used in the synthesis of benzofuran derivatives. acs.org A common and powerful one-pot method is the tandem Sonogashira coupling-cyclization. researchgate.netacs.org This process typically involves a palladium- and copper-catalyzed coupling of terminal alkynes with iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov This approach tolerates a wide range of functional groups, including nitro groups, making it suitable for synthesizing analogues of this compound. acs.org

Other one-pot strategies include multicomponent reactions where, for example, o-hydroxy aldehydes, amines, and alkynes are combined in the presence of a copper catalyst to generate amino-substituted benzofurans in high yields. nih.govacs.org

Green Chemistry Principles in Benzofuran Synthesis (e.g., Deep Eutectic Solvents)

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. ua.pt A key innovation in this area is the use of Deep Eutectic Solvents (DESs) as environmentally benign reaction media. researchgate.net DESs, such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, are biodegradable, have low toxicity, and can enhance reaction rates. nih.govacs.org

In the context of benzofuran synthesis, DESs have been successfully employed in one-pot, three-component reactions catalyzed by copper iodide to produce 3-aminobenzofurans in yields of 70-91%. acs.orgresearchgate.net The DES can stabilize polar intermediates, and the chloride ion within the solvent can act as a weak base, contributing to the reaction pathway. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. sapub.orgnih.gov This technique has been successfully applied to the synthesis of various benzofuran derivatives. researchgate.net

One notable example is the microwave-assisted Perkin rearrangement for converting 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov Under microwave irradiation, this reaction can be completed in as little as 5 minutes with very high yields, compared to several hours required for the conventional method. nih.gov Microwave heating has also been used to synthesize 3-acyl-5-hydroxybenzofuran derivatives and other complex benzofuran-containing structures, demonstrating its broad applicability in this field. sapub.orgnih.gov

Optimization of Synthetic Routes and Reaction Conditions

Catalyst and Reagent Optimization

The selection of an appropriate catalyst and base is critical in the synthesis of substituted benzofurans. In the preparation of 7-acetyl-2-aryl-5-nitrobenzofurans, which are close structural analogues of this compound, a palladium-catalyzed tandem Sonogashira cross-coupling followed by an in situ Cacchi-type cycloisomerization is a common strategy. uj.ac.zaresearchgate.net This reaction typically utilizes a palladium-copper catalyst system, such as PdCl₂(PPh₃)₂-CuI, in the presence of a base like cesium carbonate (Cs₂CO₃). researchgate.net The optimization of this catalytic system is crucial for achieving high yields of the desired benzofuran derivatives. The choice of the arylacetylene reactant also significantly impacts the yield, as different substituents on the phenyl ring can influence the reaction's efficiency. uj.ac.zaresearchgate.net

The following table illustrates the yields obtained for various 7-acetyl-2-aryl-5-nitrobenzofuran analogues, demonstrating the impact of the substituent on the phenylacetylene (B144264) starting material under optimized conditions.

| Compound | Ar (Aryl Group) | Yield (%) |

| 2a | Phenyl | 72 |

| 2b | 4-Tolyl | 75 |

| 2c | 4-Fluorophenyl | 80 |

| 2d | 4-Chlorophenyl | 78 |

| 2e | 4-Bromophenyl | 76 |

| 2f | 4-Iodophenyl | 73 |

| 2g | 4-Methoxyphenyl | 82 |

| 2h | 3-Nitrophenyl | 65 |

| 2i | 4-Nitrophenyl | 68 |

| 2j | 3,5-Bis(trifluoromethyl)phenyl | 70 |

| Data sourced from studies on the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans. uj.ac.zaresearchgate.net |

In other synthetic approaches leading to the benzofuran core, the combination of Lewis and protic acids has been shown to significantly enhance reaction rates. For instance, in a Diels-Alder-based cascade reaction to produce benzofuranones, the use of both aluminum chloride (AlCl₃) as a Lewis acid and trifluoroacetic acid (TFA) as a protic acid markedly increased the production rate compared to using either acid alone. oregonstate.edu

Solvent and Temperature Effects

The reaction solvent and temperature are pivotal parameters that require careful optimization. For the synthesis of dihydrobenzofuran neolignans, a class of benzofuran derivatives, acetonitrile (B52724) was identified as a superior solvent, providing a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br Furthermore, this choice represents a "greener" alternative. scielo.br

Temperature control is equally important. While many reactions for benzofuran synthesis are conducted at room temperature, adjusting the temperature can significantly affect the outcome. scielo.br In the synthesis of a benzofuranone precursor, lowering the reaction temperature from 120 °C to 100 °C resulted in a slightly increased chemical yield. oregonstate.edu Conversely, for certain oxidative coupling reactions, heating to 50 °C has been shown to be effective. scielo.br In Friedel-Crafts acylation reactions on the 2-butyl-5-nitrobenzofuran (B137315) core, optimizing the amount of the Lewis acid catalyst (AlCl₃) and maintaining the reaction temperature between 25–30 °C were key to the successful synthesis of the target molecule. researchgate.net

The table below details the optimization of conditions for a key benzofuranone intermediate, highlighting the effects of catalyst and temperature adjustments on the final yield.

| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ (10) | - | 120 | 25 |

| 2 | - | TFA (20) | 120 | 54 |

| 3 | AlCl₃ (10) | TFA (20) | 120 | 79 |

| 4 | AlCl₃ (10) | TFA (20) | 100 | 83 |

| 5 | AlCl₃ (10) | TFA (20, added later) | 120 | 66 |

| 6 | AlCl₃ (10) | TFA (20) | 120 | 88 |

| Optimization data for the synthesis of a substituted benzofuranone. oregonstate.edu |

These findings underscore the necessity of a multi-parameter approach to optimize the synthesis of this compound and its analogues, ensuring high efficiency, selectivity, and yield.

Chemical Reactivity and Transformation Mechanisms of 7 Methyl 5 Nitrobenzofuran and Nitrobenzofuran Systems

Electronic Effects of Nitro and Methyl Substituents on Molecular Reactivity

The reactivity of the aromatic ring in 7-Methyl-5-nitrobenzofuran is significantly modulated by the electronic contributions of its substituents. The nitro group (–NO₂) is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and making it more susceptible to nucleophilic attack. libretexts.org This deactivation occurs through both inductive and resonance effects, pulling electron density away from the benzene (B151609) ring. libretexts.org Conversely, the methyl group (–CH₃) is an electron-donating group, which activates the ring towards electrophilic attack through an inductive effect and hyperconjugation. libretexts.org

Electrophilic and Nucleophilic Character of Benzofuran (B130515) Derivatives in Chemical Transformations

Benzofuran and its derivatives can exhibit both nucleophilic and electrophilic characteristics, depending on the nature of their substituents and the reacting partner. The lone pair of electrons on the oxygen atom can participate in resonance, increasing the electron density of the heterocyclic ring and making it susceptible to attack by electrophiles. However, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, significantly enhances the electrophilic character of the molecule. sciforum.netresearchgate.net This increased electrophilicity makes the benzofuran ring a suitable substrate for nucleophilic attack. mdpi.com

The electrophilicity of nitrobenzofurans is a key factor in their participation in various chemical transformations, including Michael additions and cycloaddition reactions. rsc.orgrsc.org The electron-deficient nature of the double bond between C2 and C3 of the furan (B31954) ring, further polarized by the nitro group, makes it a prime target for nucleophiles.

Cycloaddition Reactions

Cycloaddition reactions are powerful synthetic tools for the construction of complex cyclic molecules. fiveable.me Nitrobenzofurans, including this compound, have been shown to participate in a variety of cycloaddition reactions, acting as the dienophile or the dipolarophile component.

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org The presence of the electron-withdrawing nitro group makes nitrobenzofurans, such as this compound, excellent dienophiles in these reactions. sciforum.netresearchgate.net These reactions are typically carried out under thermal conditions and can be accelerated by the use of Lewis acids. wikipedia.orgnih.gov The reaction between a nitrobenzofuran and a diene leads to the formation of a tricyclic adduct, which can then undergo further transformations, such as the elimination of the nitro group, to yield dibenzofuran (B1670420) derivatives. researchgate.netconicet.gov.ar

The regioselectivity of these Diels-Alder reactions is influenced by the electronic and steric properties of both the nitrobenzofuran and the diene. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the global and local electrophilicity and nucleophilicity indices, which help in understanding the regiochemical outcomes of these cycloadditions. researchgate.netconicet.gov.ar

| Diene | Dienophile | Conditions | Product | Reference |

| Isoprene | 2-Nitrobenzofuran (B1220441) | Thermal | Dibenzofuran derivative | researchgate.net |

| 1-Trimethylsilyloxy-1,3-butadiene | 3-Nitrobenzofuran | Thermal | Dibenzofuran derivative | researchgate.net |

| Danishefsky’s diene | 2-Nitrobenzofuran | Thermal | Dibenzofuran derivative | researchgate.net |

This table presents examples of Diels-Alder reactions involving nitrobenzofurans.

Dearomative cycloadditions have emerged as a powerful strategy for the synthesis of three-dimensional molecules from flat aromatic precursors. acs.org Nitrobenzofurans are excellent substrates for dearomative cycloaddition reactions due to the activating effect of the nitro group, which facilitates the disruption of the aromatic system. acs.orgresearchgate.net

Formal [3+2] cycloadditions of nitrobenzofurans with various 1,3-dipoles or their synthetic equivalents lead to the formation of fused heterocyclic systems. researchgate.netacs.org For instance, the reaction of 2-nitrobenzofurans with para-quinamines under mild conditions affords benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. researchgate.net Similarly, phosphine-catalyzed dearomative (3+2) annulation of 2-nitrobenzofurans with allenoates provides access to cyclopenta[b]benzofurans. rsc.org

Formal [4+2] annulations of nitrobenzofurans have also been developed. For example, an efficient protocol for the base-catalyzed (4+2) annulation between 2-nitrobenzofuran and N-alkoxyacrylamide has been established. researchgate.net These reactions often proceed with high stereoselectivity, allowing for the construction of complex polycyclic scaffolds with multiple stereocenters. acs.org

| Reaction Type | Nitrobenzofuran | Reagent | Catalyst/Conditions | Product | Reference |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran | para-Quinamines | Mild conditions | Benzofuro[3,2-b]indol-3-one derivative | researchgate.net |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran | Allenoates | Ph₂PMe | Cyclopenta[b]benzofuran | rsc.org |

| Asymmetric Dearomative Cycloaddition | 2-Nitrobenzofuran | Isatin-derived MBH carbonates | Modified cinchona alkaloid | Cyclopenta[b]benzofuran derivative | acs.org |

| Formal [4+2] Annulation | 2-Nitrobenzofuran | N-Alkoxyacrylamide | Base-catalyzed | Benzofuropyridinone | researchgate.net |

This table showcases various dearomative cycloaddition reactions involving nitrobenzofurans.

The regioselectivity and stereoselectivity of cycloaddition reactions involving nitrobenzofurans are critical aspects that determine the structure of the final products. In Diels-Alder reactions, the regioselectivity is governed by the electronic matching between the diene and the dienophile. oregonstate.edu For dearomative cycloadditions, the regioselectivity can be influenced by the nature of the catalyst and the reaction conditions. For example, in the dearomative cyclopentannulation of benzofurans, a complete inversion of regioselectivity is observed compared to reactions with indoles, which is attributed to the weaker carbocation stabilization by the oxygen lone pairs compared to the indole (B1671886) nitrogen. acs.org

The stereoselectivity of these reactions is often high, leading to the formation of specific diastereomers or enantiomers. acs.orgresearchgate.net The use of chiral catalysts in asymmetric dearomative cycloadditions has enabled the synthesis of enantiomerically enriched polycyclic molecules. acs.org For instance, a modified cinchona alkaloid catalyst has been successfully used in the asymmetric dearomative cycloaddition between 2-nitrobenzofurans and isatin-derived Morita–Baylis–Hillman carbonates, affording products with excellent enantioselectivity (up to 98% ee) and diastereoselectivity (>20:1 dr). acs.org

Michael Addition Reactions

The electron-deficient nature of the C2-C3 double bond in nitrobenzofurans makes them excellent Michael acceptors. rsc.orgrsc.org They readily undergo Michael addition reactions with a variety of nucleophiles, including enals, thiols, and other carbon nucleophiles. rsc.orgacs.org These reactions often proceed under mild conditions and can be catalyzed by organocatalysts, such as N-heterocyclic carbenes (NHCs). rsc.org

The dearomative Michael addition of α,β-unsaturated aldehydes to 2-nitrobenzofurans, realized under NHC activation, leads to the formation of biologically important heterocycles with high yields and stereoselectivities. rsc.org Thiol-triggered tandem dearomative Michael addition/intramolecular Henry reactions of 2-nitrobenzofurans have also been developed, providing access to sulfur-containing polyheterocyclic compounds. acs.org These reactions demonstrate the versatility of nitrobenzofurans as building blocks in the synthesis of complex molecular architectures.

Dearomative Michael Additions Activated by the Nitro Group

The nitro group in this compound and other nitrobenzofuran systems plays a crucial role in activating the heterocyclic ring for dearomative Michael additions. This activation facilitates the attack of nucleophiles, leading to the formation of non-aromatic products with significant molecular complexity. The reaction typically proceeds via the addition of a Michael donor to the activated benzofuran, resulting in the formation of biologically relevant heterocyclic structures bearing multiple stereocenters. dntb.gov.ua

The synthetic utility of this methodology has been demonstrated in the reaction of various nitrobenzofurans with α,β-unsaturated aldehydes under N-heterocyclic carbene (NHC) catalysis. This process involves the formation of a homoenolate intermediate that adds to the nitro-activated benzofuran, yielding functionalized 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org

Table 1: Representative Dearomative Michael Additions of Nitrobenzofurans

| Nitrobenzofuran Reactant | Michael Donor | Catalyst/Conditions | Product Type |

| 2-Nitrobenzofuran | α,β-Unsaturated Aldehyde | N-Heterocyclic Carbene | Functionalized 2,3-dihydrobenzofuran |

| Nitro-activated Benzofuran | Butenolide | Cinchona-alkaloid Squaramide | Heterocycle with 3 stereocenters |

Note: This table presents generalized examples for nitrobenzofuran systems due to the limited specific data for this compound.

Role of Supramolecular Catalysis in Michael Additions

Supramolecular catalysis has emerged as a powerful tool in controlling the stereoselectivity of dearomative Michael additions involving nitro-activated benzofurans. dntb.gov.ua By utilizing non-covalent interactions, supramolecular catalysts can create a well-defined chiral environment around the reacting species, guiding the approach of the nucleophile to the electrophilic benzofuran. dntb.gov.ua

A notable example involves the use of a cinchona-alkaloid-derived squaramide in combination with an acidic co-catalyst. rsc.org This catalytic system self-assembles a defined transition state that facilitates the vinylogous, dearomative Michael addition to nitro-activated benzofurans. The supramolecular interactions are crucial for achieving high stereoselectivity in the formation of products with three contiguous stereocenters. dntb.gov.ua DFT calculations have underscored the importance of these non-covalent interactions in determining the reaction outcome. rsc.org

Transformations of the Nitro Moiety and Other Functional Groups

Mechanisms of Nitro Group Extrusion and Concomitant Aromatization

Following dearomatization reactions, the nitro group, having served its purpose as an activating group, can be removed to restore the aromaticity of the benzofuran ring. This process, known as nitro group extrusion or denitrative aromatization, is a valuable synthetic transformation. rsc.org

The mechanism of this transformation typically involves the treatment of the dearomatized nitro-intermediate with a suitable reagent that facilitates the elimination of the nitro group. This process often occurs with concomitant re-aromatization of the heterocyclic system. While specific conditions for 7-methyl-5-nitro-2,3-dihydrobenzofuran derivatives are not extensively documented, related systems have been shown to undergo this transformation, highlighting its potential synthetic utility. rsc.org

Reduction of the Nitro Group to Amino Functionality

A fundamental transformation of the nitro group is its reduction to an amino functionality. This reaction is of significant importance as it converts a strongly electron-withdrawing group into a versatile electron-donating group, opening up a wide array of subsequent derivatization possibilities. The resulting aminobenzofurans are valuable intermediates in medicinal chemistry. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as the use of reducing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid. masterorganicchemistry.com For instance, 2-methyl-7-nitro-2,3-dihydrobenzofuran is a known intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine, indicating the feasibility of this reduction on a closely related scaffold. nih.govnih.gov

Table 2: General Conditions for Nitro Group Reduction in Aromatic Systems

| Reagent | Catalyst/Conditions | Product |

| H₂ | Pd/C or PtO₂ | Amine |

| Fe, Sn, or Zn | HCl | Amine |

| SnCl₂ | Ethanol | Amine |

Note: This table provides general methods applicable to nitroarenes, including nitrobenzofurans.

Derivatization via Amino Group (e.g., Acetylation, Carbamatization)

The amino group of 7-methyl-5-aminobenzofuran serves as a handle for a variety of functionalization reactions, including acetylation and carbamatization. These transformations are useful for modulating the electronic and steric properties of the molecule, as well as for introducing new functionalities.

Acetylation: The amino group can be readily acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamide. This transformation is often employed to protect the amino group or to introduce a new building block for further synthetic manipulations. masterorganicchemistry.com

Carbamatization: Carbamates can be synthesized from the amino group through reaction with various reagents. For example, reaction with a chloroformate and an amine can yield a carbamate. researchgate.net Another approach involves the Curtius rearrangement of a carboxylic acid to an isocyanate, which can then be trapped by an alcohol to form a carbamate. nih.gov

Derivatization via Carboxylic Acid Functionality (e.g., Curtius Rearrangement, Suzuki Coupling)

Should the 5-nitro group of this compound be conceptually replaced by a carboxylic acid functionality, several powerful synthetic transformations become accessible.

Curtius Rearrangement: The Curtius rearrangement provides a pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.org The process involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. nih.govwikipedia.org This isocyanate can be subsequently hydrolyzed to yield the amine or trapped with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. nih.govorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. organic-chemistry.org

Suzuki Coupling: The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. researchgate.net For a benzofuran scaffold, a bromo-substituted derivative at the 5-position (e.g., 5-bromo-7-methylbenzofuran) could be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents at this position. researchgate.net This reaction is widely used in the synthesis of biaryl compounds and other complex molecules.

Other Mechanistic Studies

Intramolecular Aldol (B89426) Condensation and Subsequent Dehydration

Intramolecular aldol condensations represent a powerful class of reactions for the formation of cyclic compounds. This reaction occurs within a single molecule that contains two carbonyl groups (or functionalities that can act as such), where an enolate formed from one carbonyl attacks the other, leading to a ring structure. leah4sci.comjove.com The thermodynamic stability of the resulting ring dictates the feasibility and outcome of the reaction, with five- and six-membered rings being strongly favored due to minimal ring strain. khanacademy.orgpearson.com

While the classical aldol reaction involves dicarbonyl compounds, variations exist that extend its utility. A pertinent example in the context of nitroaromatic systems is the intramolecular arylogous nitroaldol (Henry) reaction. The Henry reaction, or nitroaldol reaction, involves the addition of a nitronate anion (formed by deprotonating the α-carbon of a nitroalkane) to an aldehyde or ketone. masterorganicchemistry.com A recently developed transition-metal-free strategy utilizes an intramolecular arylogous version of this reaction to synthesize 2-(2-nitroaryl)benzofuran derivatives. nih.gov

The proposed mechanism for this transformation involves two key stages:

O-Alkylation: The reaction is initiated by the base-mediated O-alkylation of an ortho-hydroxyaryl aldehyde or ketone with a 2-nitrobenzyl halide. This step forms an ether linkage, tethering the two reactive components within the same molecule.

Intramolecular Arylogous Nitroaldol Condensation: A base then abstracts an acidic proton from the benzylic position α to the nitro group, generating a nitronate anion. This nucleophilic center attacks the proximate aldehyde or ketone carbonyl group. The subsequent cyclization and dehydration (loss of a water molecule) lead to the formation of the furan ring, yielding the 2-(2-nitroaryl)benzofuran product. nih.gov

This methodology provides a direct route to complex benzofuran structures bearing a nitroaryl substituent, which can be valuable for further synthetic modifications. nih.gov The process highlights how classical reaction mechanisms can be adapted in an intramolecular fashion to construct heterocyclic systems.

| Stage | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1. O-Alkylation | ortho-Hydroxyaryl aldehyde/ketone + 2-Nitrobenzyl halide + Base | Formation of an ether linkage. | Tethered biaryl ether intermediate. |

| 2. Cyclization/Dehydration | Biaryl ether intermediate + Base | Intramolecular nucleophilic attack of nitronate on carbonyl, followed by loss of water. | 2-(2-Nitroaryl)benzofuran. |

Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in organometallic chemistry, particularly in catalytic cycles involving transition metals like palladium. umb.edu It is the microscopic reverse of oxidative addition and results in the formation of a new covalent bond between two ligands attached to the metal center, while the metal's oxidation state is reduced, typically by two units (e.g., Pd(II) to Pd(0)). youtube.comwikipedia.org This step is often the final, product-forming event in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to functionalize aromatic heterocycles, including benzofurans. libretexts.orgchemrxiv.org

The catalytic cycle of a Suzuki-Miyaura reaction provides a clear context for the role of reductive elimination. The cycle generally proceeds through three main phases:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., a bromo- or iodo-nitrobenzofuran), forming a Pd(II) intermediate. chemrxiv.org

Transmetalation : The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide and resulting in a diorganopalladium(II) complex. wikipedia.org

Reductive Elimination : For this step to occur, the two organic ligands must be positioned cis to each other on the palladium center. libretexts.org The complex may need to undergo a trans-to-cis isomerization. youtube.com The two organic groups then couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. youtube.comyonedalabs.com

The rate and efficiency of reductive elimination can be influenced by several factors, including the nature of the ligands on the palladium and the steric and electronic properties of the groups being coupled. wikipedia.orgnih.gov For instance, bulky, electron-donating phosphine (B1218219) ligands can accelerate this step by increasing electron density on the metal and promoting the formation of the desired product. libretexts.org

| Phase | Metal Oxidation State Change | Description |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | The palladium catalyst inserts into the C-X bond of the organohalide. |

| Transmetalation | Pd(II) → Pd(II) | An organic group is transferred from the organoboron reagent to the palladium center. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic ligands couple to form the product, and the Pd(0) catalyst is regenerated. |

Oxidative Coupling Reactions

Oxidative coupling reactions are a cornerstone of modern synthetic chemistry for the construction of C-C and C-O bonds, and they are particularly effective for synthesizing benzofuran scaffolds. wikipedia.org These reactions typically involve the oxidation of a phenol (B47542) or its derivative, which generates a reactive intermediate that subsequently undergoes a coupling and cyclization cascade to form the benzofuran ring system. nih.gov

Several strategies for oxidative coupling have been developed, often employing transition metal catalysts or stoichiometric chemical oxidants.

Intramolecular Dehydrogenative Coupling : One approach involves the intramolecular oxidative cyclization of appropriately substituted precursors, such as ortho-alkenyl phenols. rsc.org For example, a nickel-catalyzed method has been developed for the synthesis of 3-aryl benzofurans from ortho-alkenyl phenols, using molecular oxygen as the sole oxidant. This process avoids the need for sacrificial hydrogen acceptors and proceeds via an intramolecular dehydrogenative C-O bond formation. rsc.org Palladium catalysts are also widely used for the oxidative cyclization of substrates like 2-hydroxystilbenes or ortho-cinnamyl phenols. nih.govorganic-chemistry.org

Intermolecular Coupling and Cyclization : Another powerful strategy involves the intermolecular coupling of two different components, followed by cyclization. The synthesis of 5-hydroxybenzofurans has been achieved through the PIDA (phenyliodine(III) diacetate) mediated oxidation of hydroquinones, which generates a reactive benzoquinone intermediate. This intermediate then undergoes a coupling-cyclization reaction with a β-dicarbonyl compound to yield the final product. researchgate.net Similarly, hydroquinone (B1673460) derivatives can undergo oxidative coupling with olefins like styrenes in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) and a Lewis acid catalyst like FeCl₃ to form dihydrobenzofurans. jst.go.jp While a 2-nitro-substituted hydroquinone was reported to give a low yield in one such reaction, it demonstrates the potential applicability of this method to nitro-containing systems. jst.go.jp

The mechanism of these reactions often involves the initial oxidation of the phenolic substrate to a phenoxy radical or a related reactive species. This intermediate then engages in either an intramolecular cyclization or an intermolecular addition, ultimately leading to the stable aromatic benzofuran ring after subsequent reaction steps. nih.govrsc.org

| Strategy | Typical Precursor(s) | Common Catalyst/Oxidant | Bond Formed in Key Step |

|---|---|---|---|

| Intramolecular Dehydrogenative Coupling | ortho-Alkenyl Phenols | Ni or Pd catalyst, O₂, Benzoquinone | C-O |

| Oxidative Coupling/Cyclization | Hydroquinone + β-Dicarbonyl Compound | PIDA | C-C and C-O |

| Oxidative Coupling with Olefins | Hydroquinone + Olefin (e.g., Styrene) | DDQ, FeCl₃ | C-C and C-O |

Computational and Theoretical Investigations of 7 Methyl 5 Nitrobenzofuran and Analogous Systems

Density Functional Theory (DFT) Studies

DFT has become a important tool for investigating the electronic properties of organic molecules, including nitrobenzofuran derivatives. By approximating the many-electron problem to one concerning electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively complex systems.

Application of DFT for Electronic Structure and Property Calculations

DFT calculations are extensively used to determine the optimized molecular geometry, electronic structure, and various molecular properties of nitrobenzofuran systems. For instance, studies on analogous compounds like 7-acetyl-2-aryl-5-nitrobenzofurans have utilized DFT to examine intramolecular interactions and other molecular characteristics. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G++(d,p) to achieve reliable results. The optimized geometry from these calculations serves as the foundation for further analyses, including the determination of frontier molecular orbital energies and the exploration of potential energy surfaces.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is a powerful extension of DFT that allows for the calculation of electronic transition energies and the characterization of excited states. This is particularly crucial for molecules like 7-Methyl-5-nitrobenzofuran, where intramolecular charge transfer (ICT) is expected to play a significant role in their photophysical properties. TD-DFT calculations can predict absorption spectra, identify the nature of electronic transitions (e.g., π-π* or n-π*), and describe the redistribution of electron density upon excitation. For instance, in studies of 7-acetyl-5-nitrobenzofurans, TD-DFT has been employed to scrutinize the electronic properties of the most active compounds within a series.

Long-Range Corrected DFT (LC-DFT) for Accurate Molecular Orbital Energies and Reaction Predictions

While standard DFT functionals can perform well for many applications, they often struggle with describing long-range interactions and charge-transfer excited states accurately. Long-Range Corrected DFT (LC-DFT) functionals have been developed to address this deficiency. LC-DFT methods partition the electron-electron interaction into short-range and long-range components, treating the long-range part with a portion of Hartree-Fock exchange. This approach provides a more accurate description of molecular orbital energies, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and is better suited for predicting the energies of charge-transfer states. For molecules with distinct donor and acceptor moieties, such as nitro-substituted benzofurans, LC-DFT is essential for obtaining reliable predictions of their electronic and photophysical properties.

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the frontier orbitals, provides a qualitative and quantitative framework for understanding the electronic behavior and reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory: HOMO/LUMO Energies and Gaps

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity and electronic properties of a molecule are primarily governed by the interactions between its HOMO and LUMO. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more easily excited.

For nitrobenzofuran derivatives, the HOMO is typically localized on the electron-rich benzofuran (B130515) ring system, while the LUMO is concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is a hallmark of molecules that can exhibit intramolecular charge transfer.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 7-Acetyl-2-(p-tolyl)benzofuran | -6.5 | -2.8 | 3.7 |

| 7-Acetyl-2-(4-fluorophenyl)benzofuran | -6.6 | -2.9 | 3.7 |

| 7-Acetyl-2-(4-methoxyphenyl)benzofuran | -6.3 | -2.7 | 3.6 |

Note: The data in this table is based on computational studies of analogous 7-acetyl-5-nitrobenzofuran derivatives and serves as an illustrative example. Actual values for this compound may vary.

Analysis of Internal Charge Transfer Mechanisms

The presence of both an electron-donating moiety (the methyl-substituted benzofuran ring) and a strong electron-withdrawing group (the nitro group) in this compound strongly suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. In the ground state, the electron density is relatively evenly distributed. However, upon absorption of a photon, an electron is promoted from the HOMO to the LUMO.

Computational Prediction of Chemical Reactivity and Kinetic Instability

Computational quantum chemistry serves as a powerful tool for predicting the chemical reactivity and kinetic instability of molecules like this compound. Through the application of methods such as Density Functional Theory (DFT), it is possible to calculate various molecular properties that provide insights into a compound's behavior in chemical reactions.

One of the key aspects of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in determining the molecule's susceptibility to electrophilic or nucleophilic attack. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group may raise the HOMO energy, potentially increasing its nucleophilic character in certain reactions.

In studies of analogous systems, such as 7-acetyl-5-nitrobenzofurans, FMO analysis has been effectively used to explain internal charge transfer mechanisms and to gain insights into the kinetic instability of the derivatives. researchgate.net The energies associated with HOMO and LUMO govern the orbitals that are actively involved in chemical reactions and help to delineate the reactive zones within a molecule. researchgate.net

Reactivity Indices Calculations

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices that are derived from the change in energy with respect to the number of electrons. These indices offer a more quantitative measure of reactivity compared to FMO analysis alone.

The global electrophilicity index (ω) is a measure of the stabilization in energy when a molecule acquires an additional electronic charge from the environment. researchgate.net It quantifies the propensity of a molecule to act as an electrophile. A higher value of ω indicates a greater electrophilic character. For this compound, the presence of the strongly electron-withdrawing nitro group is expected to result in a significant electrophilicity index.

Local electrophilicity indices (ωk) are used to identify the most electrophilic sites within a molecule, thus predicting the regioselectivity of a reaction. nih.govresearchgate.net These indices are calculated by projecting the global electrophilicity onto the individual atoms in the molecule. In the case of this compound, it is anticipated that the carbon atoms of the benzofuran ring, particularly those in proximity to the nitro group, would exhibit high local electrophilicity values.

Below is an illustrative data table of calculated global and local electrophilicity indices for this compound, based on expectations from analogous systems.

| Parameter | Value (eV) |

| Global Electrophilicity (ω) | 3.50 |

| Local Electrophilicity (ωk) | |

| C2 | 0.45 |

| C3 | 0.38 |

| C4 | 0.55 |

| C6 | 0.62 |

Note: The values in this table are illustrative and intended to represent the expected trends for this compound based on computational studies of similar nitroaromatic compounds.

The global nucleophilicity index (N) provides a measure of a molecule's ability to donate electrons, quantifying its nucleophilic character. While the nitro group in this compound imparts a strong electrophilic character to the molecule, the presence of the methyl group and the oxygen atom of the furan (B31954) ring could confer some nucleophilic reactivity.

Local nucleophilicity indices (Nk) are employed to identify the most nucleophilic sites within a molecule. nih.govresearchgate.net These indices are crucial for predicting the outcome of reactions where the molecule acts as a nucleophile. For this compound, the oxygen atom and potentially the methyl-substituted carbon atom would be expected to have significant local nucleophilicity values.

An illustrative data table of calculated global and local nucleophilicity indices for this compound is presented below.

| Parameter | Value (eV) |

| Global Nucleophilicity (N) | 1.80 |

| Local Nucleophilicity (Nk) | |

| O1 | 0.75 |

| C7-CH3 | 0.40 |

Note: The values in this table are illustrative and intended to represent the expected trends for this compound based on computational studies of similar nitroaromatic compounds.

Fukui functions (f(r)) are a key tool in computational chemistry for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com These functions are related to the change in electron density at a particular point in the molecule as the total number of electrons changes.

f+(r) : This function indicates the propensity of a site to accept an electron, thus identifying the most likely locations for a nucleophilic attack .

f-(r) : This function indicates the propensity of a site to donate an electron, identifying the most likely locations for an electrophilic attack .

f0(r) : This function is used to predict sites for radical attack .

For this compound, the Fukui functions would be expected to highlight the carbon atoms of the aromatic ring as the primary sites for nucleophilic attack (high f+(r) values), due to the electron-withdrawing effect of the nitro group. The oxygen atom of the furan ring and the methyl group would likely be identified as sites for electrophilic attack (high f-(r) values). It is worth noting that in some nitroaromatic systems, negative Fukui function values have been observed, which are related to nodes in the wave function and can indicate a lack of reactivity at those specific sites. mdpi.com

Computational Elucidation of Reaction Mechanisms

The process typically involves:

Locating Stationary Points : This includes identifying the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them.

Calculating Reaction Pathways : The intrinsic reaction coordinate (IRC) path is often calculated to confirm that a given transition state connects the intended reactants and products. smu.edu

Determining Activation Energies : The energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.

While specific reaction mechanisms for this compound are not extensively documented, computational studies on related nitrobenzofuran derivatives have been performed to understand their reactivity. researchgate.net These studies can provide a model for how this compound might behave in similar chemical environments.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves:

Defining the Binding Site : The active site of the target protein is identified.

Generating Ligand Conformations : A set of possible conformations of the ligand is generated.

Docking and Scoring : The ligand conformations are placed in the binding site, and a scoring function is used to estimate the binding affinity for each pose. A more negative binding energy generally indicates a more favorable interaction.

While there are no specific molecular docking studies reported for this compound, research on analogous 5-nitrobenzofuran (B105749) derivatives has demonstrated their potential to interact with various biological targets. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net For instance, derivatives of 5-nitrobenzofuran have been docked against proteins to investigate their potential antibacterial activity. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net These studies highlight the importance of specific functional groups and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein. Similar studies could be envisioned for this compound to explore its potential biological activities. In silico investigations of related compounds have also been used to predict their biological activity, physicochemical properties, and pharmacokinetics. africanjournalofbiomedicalresearch.comresearchgate.net

An illustrative data table from a hypothetical molecular docking study of this compound is shown below.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Protein Kinase A | -8.2 | VAL 56, LYS 78, LEU 123 |

| Cyclooxygenase-2 | -7.5 | ARG 120, TYR 355, SER 530 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Understanding Ligand-Macromolecule Binding Interactions

The biological activity of a compound is contingent upon its interaction with a specific macromolecular target, such as a protein or enzyme. Computational docking and simulation studies are instrumental in elucidating the nature of these interactions. For benzofuran derivatives, binding is typically governed by a combination of non-covalent forces.

Key molecular interactions identified in analogous systems include:

Hydrogen Bonds: These are crucial for orienting the ligand within the binding pocket. The nitro group on the benzofuran scaffold, for instance, can act as a hydrogen bond acceptor, interacting with donor residues like arginine or tyrosine in a receptor's active site. ucsd.educambridgemedchemconsulting.com

Hydrophobic Interactions: The methyl group and the aromatic benzofuran core can engage in hydrophobic contacts with nonpolar amino acid residues, contributing significantly to binding affinity. ucsd.educambridgemedchemconsulting.com

Pi-Stacking: The aromatic rings of the benzofuran system can form π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein. cambridgemedchemconsulting.com

Halogen Bonds: In derivatives where halogens are introduced, these atoms can form "halogen bonds," an attractive interaction between the electrophilic halogen and a nucleophilic site on the macromolecule, which can enhance binding affinity. mdpi.com

Molecular docking studies on various benzofuran derivatives have successfully predicted their binding modes. For example, studies on 4-nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA) showed that a monofuran derivative was preferentially housed in the interior of the protein structure, demonstrating strong binding affinity. mdpi.com The strength of these interactions is often quantified by the dissociation constant (Kd), where a lower value indicates higher binding affinity. nih.govnih.gov

Table 1: Common Ligand-Macromolecule Interactions

| Interaction Type | Description | Potential Groups Involved on this compound | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Interaction between an electronegative atom and a hydrogen atom bound to another electronegative atom. | Nitro group (acceptor), Furan oxygen (acceptor) | ~1-5 cambridgemedchemconsulting.com |

| Hydrophobic Interaction | Tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Methyl group, Benzene (B151609) ring | ~0.7 per CH2 group cambridgemedchemconsulting.com |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring, Furan ring | ~1-3 cambridgemedchemconsulting.com |

| Salt Bridge | Combination of hydrogen bonding and electrostatic interactions between ionized groups. | Not directly applicable, but possible with charged derivatives. | ~2-5 cambridgemedchemconsulting.com |

Computational Elucidation of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods are pivotal in developing quantitative structure-activity relationship (QSAR) models. For benzofuran systems, SAR studies have revealed that substitutions at specific positions on the benzofuran core are critical for activity. mdpi.com

For instance, the presence of a nitro group, as in this compound, can significantly influence electronic properties and biological activity. The nitro group is a strong electron-withdrawing group, which can impact the molecule's reactivity and interaction with targets. researchgate.net In some anticancer benzofuran derivatives, a nitro group was found to significantly boost activity. mdpi.com Similarly, SAR studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi have been used to design novel, more potent compounds. nih.gov

Molecular modelling is frequently used to rationalize SAR findings. For example, computational studies on 2-aryl-5-nitrobenzofuran-based hydrazones identified key structural features for anticancer activity against MCF-7 breast cancer cells, with specific substituents leading to potent inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR. nih.govresearchgate.net

Influence of Substituent Patterns on Binding Modes and Selectivity

The type and position of substituents on the benzofuran scaffold dramatically influence how the molecule binds to its target and its selectivity for different macromolecules. Computational studies have shown that even minor structural modifications can lead to significant changes in function.

A compelling example is seen in derivatives of NBF (a benzofuran-containing compound) targeting the mu opioid receptor (MOR). Molecular modeling indicated that the size of the substituent on the benzofuran ring could determine whether the compound acts as an antagonist or an agonist. nih.gov

Bulky Substituents (e.g., phenyl): These derivatives maintained antagonist activity regardless of other structural features, favoring binding to the inactive state of the receptor. nih.gov

Smaller Substituents (e.g., chloro, bromo, methyl): The effect of these groups depended on the stereochemistry at another position (C6). One configuration (6α) resulted in antagonist activity, while the other (6β) switched the function to partial agonism by promoting a different conformational state of the ligand within the binding pocket. nih.gov